Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- structure
97005-76-0 structure
商品名:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
CAS番号:97005-76-0
MF:C16H14O3
メガワット:254.280564785004
MDL:MFCD00017704
CID:803459
PubChem ID:102928

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
    • 4'-METHOXYFLAVANONE
    • METHOXYFLAVANONE,4'
    • 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • (±)-4′-Methoxyflavanone
    • 2-(4-Methoxyphenyl)chroman-4-one
    • 97005-76-0
    • CHEBI:63329
    • XR5E5L2ZYW
    • ST070122
    • 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
    • HMS2194L24
    • ACon1_000211
    • WS-01001
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-
    • (+/-)-2-(4-methoxyphenyl)chroman-4-one
    • 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • CS-0159089
    • 4'-Methoxyflavanone, (S)-
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-
    • Oprea1_635195
    • AKOS024283785
    • Flavanone, 4'-methoxy-
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • UNII-XR5E5L2ZYW
    • 4''-Methoxyflavanone
    • D86466
    • BRD-A59654870-001-01-6
    • DB-047765
    • Oprea1_176638
    • MLS000574900
    • DTXSID80914217
    • (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
    • MEGxp0_001700
    • DB-116312
    • C19895
    • HMS3328G04
    • NSC50187
    • 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-
    • CHEMBL241909
    • BDBM50310195
    • 2-(4-Methoxy-phenyl)-chroman-4-one
    • SMR000156254
    • 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • MFCD00017704
    • SCHEMBL127704
    • NSC-50187
    • HY-N9246
    • 3034-08-0
    • MDL: MFCD00017704
    • インチ: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3
    • InChIKey: QIUYUYOXCGBABP-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 254.09400
  • どういたいしつりょう: 254.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • 密度みつど: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 155-158 ºC
  • ようかいど: Insuluble (9.4E-3 g/L) (25 ºC),
  • PSA: 35.53000
  • LogP: 3.40170

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- セキュリティ情報

  • WGKドイツ:3

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3050-1 mL * 10 mM (in DMSO)
4'-Methoxyflavanone
97005-76-0 98%
1 mL * 10 mM (in DMSO)
¥ 380 2023-07-11
eNovation Chemicals LLC
Y1015376-1g
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1)
97005-76-0 95%
1g
$180 2024-06-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3050-1 mg
4'-Methoxyflavanone
97005-76-0
1mg
¥570.00 2022-04-26
abcr
AB151996-250 mg
4'-Methoxyflavanone
97005-76-0
250mg
€96.20 2023-05-09
Chemenu
CM482707-250mg
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11)
97005-76-0 95%+
250mg
$*** 2023-05-04
abcr
AB151996-1g
4'-Methoxyflavanone; .
97005-76-0
1g
€188.60 2025-02-16
A2B Chem LLC
AY81623-2g
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1)
97005-76-0 96%
2g
$244.00 2024-05-20
Aaron
AR01H7OJ-1g
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1)
97005-76-0 96%
1g
$425.00 2025-02-10
Aaron
AR01H7OJ-500mg
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1)
97005-76-0 96%
500mg
$304.00 2025-02-10
A2B Chem LLC
AY81623-1g
piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1)
97005-76-0 96%
1g
$289.00 2024-07-18

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  8 min
リファレンス
EPZ10R-catalyzed simple and efficient synthesis of flavanones
Shinde, Narayan D.; Pawar, Omprakash B.; Shinde, Vishnu S.; Suryawanshi, Venkat S.; Chavan, Fulchand R., Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Methanol ,  Hydrochloric acid Solvents: Water ;  48 h, reflux
リファレンス
Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin
Dobrowolski, Jeremy C.; Fraser, Benjamin H.; Bhadbhade, Mohan; Black, David St. C.; Kumar, Naresh, Synlett, 2017, 28(15), 1979-1983

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ;  10 min, rt
リファレンス
A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4]
Ahmed, Shaikh K.; Parveen, Arshia, Research Journal of Pharmaceutical, 2010, 1(4), 809-815

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ;  24 h, rt
リファレンス
Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols
Waheed, Mohd; Alsharif, Meshari A.; Issa Alahmdi, Mohammed; Mukhtar, Sayeed; Parveen, Humaira, Tetrahedron Letters, 2023, 119,

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ;  8 h, 100 °C
1.2 Solvents: Water
リファレンス
An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole
Wang, Peng; Yang, Jiabin; Cai, Jin; Sun, Chunlong; Li, Lushen; et al, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
リファレンス
Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity
Madhu, G.; Sudhakar, M.; Santosh Kumar, K.; Rajashekher Reddy, G.; Sravani, A.; et al, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Silica ,  Bismuth trichloride (silica supported) Solvents: Water
1.2 Solvents: Ethyl acetate ;  3 - 6 h, 70 - 80 °C
リファレンス
An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions
Ahmed, Naseem; Ansari, W. H., Journal of Chemical Research, 2003, (2003), 572-573

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Dichloromethane ,  Toluene ;  3 min, 0 °C; 10 min, 0 °C
リファレンス
A novel synthesis of flavanones from 2-hydroxybenzoic acids
Lee, Jae In; Jung, Mi Gung; Jung, Hye Jin, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ;  20 h, 40 °C
リファレンス
Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction
Kavala, Veerababurao; Lin, Chunchi; Kuo, Chun-Wei; Fang, Hulin; Yao, Ching-Fa, Tetrahedron, 2012, 68(4), 1321-1329

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Silica ,  Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ;  9 h, reflux
リファレンス
Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst
Sakirolla, Raghavendra; Yaeghoobi, Marzieh; Abd. Rahman, Noorsaadah, Monatshefte fuer Chemie, 2012, 143(5), 797-800

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Silica ,  Ferric hydrogen sulfate Solvents: Ethanol ;  9 h, 78 °C
リファレンス
Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones)
Eshghi, Hossein; Rahimizadeh, Mohammad; Mousavi, Seyed Mohsen, Natural Product Research, 2014, 28(7), 438-443

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) ,  Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ;  30 min, reflux
リファレンス
Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach
Gupta, Ajay; Jamatia, Ramen ; Patil, Ranjit A. ; Ma, Yuan-Ron ; Pal, Amarta Kumar, ACS Omega, 2018, 3(7), 7288-7299

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ;  65 min, 80 °C
リファレンス
Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst
Khosravani Farahani, Mohammad; Fareghi-Alamdari, Reza; Kiasat, Ali Reza, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ;  3 h, 80 °C
1.2 Solvents: Water ;  10 min, cooled
リファレンス
K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions
Waheed, Mohd; Ahmed, Naseem; Alsharif, Meshari A.; Alahmdi, Mohammed Issa; Mukhtar, Sayeed, ChemistrySelect, 2019, 4(25), 7572-7576

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, reflux
1.2 Solvents: Water
リファレンス
Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles
Kumar, K. Santosh; Reddy, P. Nagendra; Madhu, B. Srinivas. G.; Rao, Y. Jayaprakash; Krupadanam, G. L. David, Heterocyclic Letters, 2017, 7(2), 385-394

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ;  1.35 h, reflux
リファレンス
An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst
Kulkarni, Pramod; Wagh, Pradip; Zubaidha, Pudukulathan, Chemistry Journal, 2012, 2(3), 106-110

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Aniline ,  Calcium chloride Solvents: Ethanol ;  8 h, reflux
リファレンス
An efficient synthesis of flavanones and their docking studies with aldose reductase
Kondhare, D. D.; Gyananath, G.; Tamboli, Yasinalli; Kumbhar, Santosh S.; Choudhari, Prafulla B.; et al, Medicinal Chemistry Research, 2017, 26(5), 987-998

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ;  60 min, 60 - 65 °C
リファレンス
A facile and efficient synthesis of flavanones by using novel ionic liquid
Patil, Suryakant Sudhakar; Sonawane, Mangesh Vijay; Chaudhari, Sandip Balu; Sonawane, Jaywant Prakash, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Carbon tetrachloride ,  Triethylamine ,  Triphenylphosphine Solvents: Acetonitrile ;  16 h, rt
リファレンス
Method for preparing flavanone derivatives by cyclodehydration
, Korea, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Water ,  Phosphorus oxychloride ;  45 min, 70 - 75 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones
Vimal, Manorama; Pathak, Uma; Halve, Anand Kumar, Synthetic Communications, 2019, 49(21), 2805-2814

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-
A1196045
清らかである:99%
はかる:5g
価格 ($):338.0